
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the nitro group and the piperazinyl moiety in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the benzoxazine moiety. The methyl and nitro groups are then added through nitration and alkylation reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and methyl iodide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The piperazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted piperazinyl compounds, and hydrolyzed fragments of the original molecule. These products can further undergo additional chemical transformations, expanding the range of possible derivatives.
Scientific Research Applications
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 7-chloro-10-methyl-1-(4-methyl-1-piperazinyl)-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-chloro-
Uniqueness
Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the nitro group with the piperazinyl moiety enhances its versatility in chemical synthesis and its potential as a bioactive molecule.
Properties
CAS No. |
64610-56-6 |
|---|---|
Molecular Formula |
C16H18N6O3 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
10-methyl-1-(4-methylpiperazin-1-yl)-7-nitropyridazino[4,5-b][1,4]benzoxazine |
InChI |
InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)16-15-14(10-17-18-16)25-13-9-11(22(23)24)3-4-12(13)20(15)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
VVADORCLTUGIOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



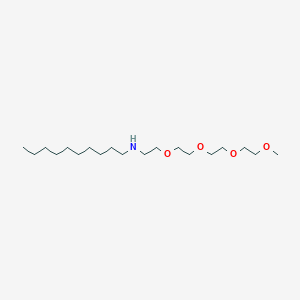

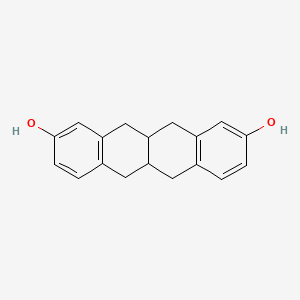
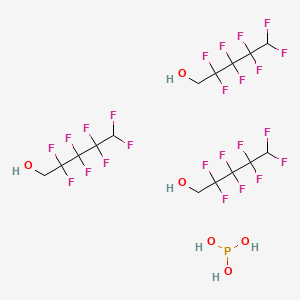


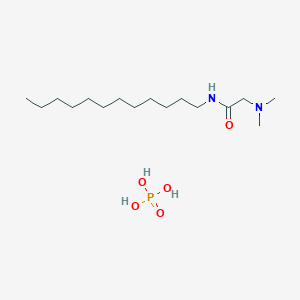

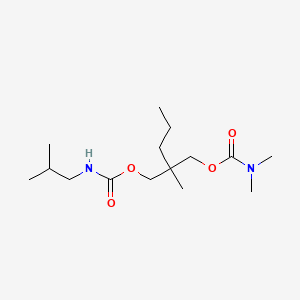
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
